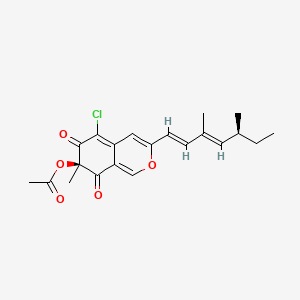

Sclerotiorin

描述

Sclerotiorin 是一种氯化的次级代谢产物,属于聚酮类化合物的氮杂菲酮亚类。 它是一种真菌色素,颜色范围从黄色到橙色到红色,最初由 Curtin 和 Reilly 在 1940 年从Penicillium sclerotiorum 中获得 。 This compound 表现出多种生物活性,包括抗菌、抗氧化、抗炎、抗糖尿病、抗阿尔茨海默病和抗病毒特性 .

准备方法

合成路线和反应条件: Sclerotiorin 可以通过一步反应半合成,产率很高(高达 80%)。 这些衍生物的结构通过广泛的光谱方法和单晶 X 射线衍射分析确定 。 合成过程涉及使用二甲基亚砜 (DMSO) 和新鲜海水进行稀释 .

工业生产方法: 使用响应面法 (RSM) 在振荡瓶和搅拌釜生物反应器中可以实现 this compound 生产的优化。 生产过程涉及使用Penicillium sclerotiorum 培养提取物,使用薄层色谱 (TLC) 和气相色谱-质谱 (GC-MS) 分析这些提取物,以确定参与增强 this compound 生产的潜在信号分子 .

化学反应分析

反应类型: Sclerotiorin 会经历各种化学反应,包括氧化、还原和取代。 它对藤壶Balanus amphitrite 的幼虫沉降表现出有效的防污活性 .

常用试剂和条件: 制备 this compound 衍生物涉及使用溶菌酶和干燥酶等试剂,在磷酸盐缓冲液中进行 。 反应条件通常包括使用二甲基亚砜 (DMSO) 和新鲜海水进行稀释 .

形成的主要产物: 从 this compound 的反应中形成的主要产物包括 Sclerotioramine 衍生物,它们表现出防污活性 .

科学研究应用

Anticancer Properties

Cytotoxic Activity Against Cancer Cells

Sclerotiorin has demonstrated significant cytotoxic effects against several cancer cell lines. A study synthesized various derivatives of this compound and assessed their activity against human lung cancer (A549) and breast cancer (MDA-MB-435) cells. The results indicated that certain derivatives exhibited IC50 values as low as 6.39 μM, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 8.18 |

| Compound 3 | MDA-MB-435 (Breast) | 6.39 |

| Compound 7 | MDA-MB-435 (Breast) | 9.20 |

| Compound 13 | A549 (Lung) | 9.76 |

Mechanism of Action

The anticancer mechanism of this compound and its derivatives involves the disruption of mitochondrial membrane potential and induction of apoptosis through caspase-dependent pathways . Additionally, the structure-activity relationship analysis suggests that modifications to the this compound structure can enhance its cytotoxicity, particularly through interactions with tumor microenvironments .

Anti-inflammatory Effects

This compound has been identified as a moderate inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro studies showed that this compound exhibited an inhibition ratio of approximately 56.1%, which is comparable to established anti-inflammatory agents .

Table 2: COX-2 Inhibition Ratios

| Compound | Inhibition Ratio (%) |

|---|---|

| This compound | 56.1 |

| Compound 3 | 70.6 |

| Indomethacin | 78.9 |

This anti-inflammatory potential makes this compound a candidate for further investigation in inflammatory disease models.

Neuroprotective Properties

Recent research has explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. This compound has been found to inhibit acetylcholinesterase activity non-competitively, which is crucial for improving cholinergic transmission in the brain .

Table 3: Acetylcholinesterase Inhibition by this compound

| Parameter | Value |

|---|---|

| Binding Mode | Non-competitive |

| Drug-likeliness Parameters | Met criteria |

These findings suggest that this compound could be developed into a therapeutic agent for Alzheimer's disease, given its stability and compliance with drug-likeness criteria.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it can significantly reduce bacterial viability through mechanisms affecting cell membrane integrity .

Table 4: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 128 - 1028 μg/ml |

| Candida albicans | Notable inhibition observed |

This antimicrobial action highlights the potential use of this compound in developing new antibiotics or adjunct therapies for resistant infections.

作用机制

相似化合物的比较

Sclerotiorin 因其氯化的氮杂菲酮结构及其广泛的生物活性而独一无二。 类似的化合物包括 geumsanol B、chlorogeumsanol B、7-deacetylisochromophilone VI、isochromophilone VI、ochrephilone 和 isorotiorin 。 这些化合物具有相似的结构特征和生物特性,例如抗炎、抗生素、抗疟疾、抗阿尔茨海默病、抗糖尿病和细胞毒活性 .

生物活性

Sclerotiorin, a chlorine-containing azaphilone compound, is derived from the fungal species Penicillium sclerotiorum. This compound has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it has a selective action against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 128 to 1028 μg/ml. In studies employing agar disc diffusion and broth microdilution methods, this compound demonstrated rapid bactericidal action, reducing colony-forming units significantly within hours of exposure .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/ml) | Effectiveness |

|---|---|---|

| MRSA | 128-1028 | Bactericidal |

| Staphylococcus aureus | Varies | Inhibition observed |

| Escherichia coli | Not effective | No significant effect |

| Candida albicans | Effective | Inhibition observed |

Antifungal Activity

This compound has been studied for its antifungal properties as well. Although initially reported to have weak fungicidal activity, modifications to its chemical structure have led to the development of more potent derivatives. These derivatives have shown improved efficacy against various fungal pathogens .

Table 2: Fungicidal Activity of this compound Derivatives

| Derivative | Fungal Pathogen | Activity Level |

|---|---|---|

| Original this compound | Moderate | Weak fungicidal |

| Modified Derivative A | Fusarium spp. | High |

| Modified Derivative B | Aspergillus niger | Moderate |

Antitumor Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits cytotoxic activity against various cancer cell lines with IC50 values ranging from 6.39 to 9.76 μM. Notably, this compound has been shown to inhibit COX-2 enzyme activity, which is associated with tumor growth and inflammation. This dual action suggests that this compound and its derivatives could be valuable in developing new cancer therapies .

Table 3: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | COX-2 Inhibition (%) |

|---|---|---|

| Breast Cancer Cells | 6.39 | 56.1 |

| Colon Cancer Cells | 9.20 | 51.1 |

| Lung Cancer Cells | 9.76 | 66.1 |

The mechanisms underlying the biological activities of this compound are diverse:

- Antimicrobial Action : this compound disrupts bacterial membrane integrity and potential, leading to cell lysis and death .

- Antitumor Mechanism : The inhibition of COX-2 is significant as it not only reduces inflammation but also contributes to the suppression of tumor proliferation.

- Fungal Inhibition : The structural modifications in this compound derivatives enhance their ability to disrupt fungal cell wall synthesis and function.

Case Studies

- Anti-Tuberculosis Potential : A study demonstrated that this compound could significantly reduce mycobacterial growth within macrophages without exhibiting cytotoxicity, suggesting its potential role as an adjunct therapy in tuberculosis treatment .

- Alzheimer’s Disease Research : Emerging evidence indicates that this compound may provide insights into safer therapeutic options for Alzheimer's disease due to its neuroprotective effects .

属性

IUPAC Name |

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJLTKXURNHVHE-UPWXJBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043739 | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-23-5 | |

| Record name | Sclerotiorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclerotiorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCLEROTIORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA54VZ8Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。